2-(7-Methoxy-1-naphthyl)ethanol
Description
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9,14H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFLYQCJAFOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCO)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 7 Methoxy 1 Naphthyl Ethanol and Its Key Precursors and Intermediates
Synthesis of (7-Methoxy-1-naphthyl)acetonitrile: Precursor to 2-(7-Methoxy-1-naphthyl)ethanol's Direct Derivatives
(7-Methoxy-1-naphthyl)acetonitrile is a pivotal intermediate, and its efficient synthesis is a key focus of industrial and academic research. Various methodologies have been developed, ranging from classical multi-step procedures to more streamlined, industrially viable processes.
| Starting Material | Reagents and Conditions | Intermediate | Overall Yield | Reference |
| 7-Methoxy-1-tetralone (B20472) | 1. Cyanoacetic acid, benzylamine (B48309), heptanoic acid, toluene (B28343), reflux. 2. Dehydrogenation catalyst. | (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | >90% | acs.org |
| 7-Methoxy-1-tetralone | 1. LiCH₂CN. 2. DDQ. 3. Acidic dehydration. | Not specified | ~76% | acs.orgorgsyn.org |
Dehydrogenation and Aromatization Strategies in Nitrile Synthesis
The dehydrogenation of the dihydronaphthalene intermediate is a critical step in the synthesis of (7-Methoxy-1-naphthyl)acetonitrile. Various reagents and catalytic systems have been employed for this aromatization process.
One established method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the dehydrogenating agent. While effective, the use of stoichiometric amounts of DDQ presents challenges for industrial applications due to high costs and the generation of difficult-to-remove byproducts that can complicate the purification process. An improved iteration of this method employs a catalytic amount of DDQ in the presence of oxygen, which serves as the terminal oxidant. This catalytic approach is more cost-effective and environmentally benign, with water being the primary byproduct.
A widely used industrial method for dehydrogenation involves catalytic dehydrogenation using palladium on carbon (Pd/C). This heterogeneous catalyst is highly efficient and can be easily recovered and reused, making it an economically favorable option for large-scale production. The reaction is typically carried out at elevated temperatures in a suitable solvent, such as toluene.
| Dehydrogenation Reagent/Catalyst | Advantages | Disadvantages |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Effective for aromatization. | High cost, stoichiometric amounts required, difficult byproduct removal. |
| Catalytic DDQ with Oxygen | Lower cost, environmentally friendly (water as byproduct). | May require specific reaction conditions to maintain catalytic activity. |
| Palladium on Carbon (Pd/C) | Highly efficient, reusable catalyst, industrially scalable. | Cost of palladium, potential for catalyst poisoning. |
Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine (B159461): A Critical Amine Intermediate
2-(7-Methoxynaphthalen-1-yl)ethanamine is a crucial intermediate, directly leading to the final active pharmaceutical ingredient, agomelatine (B1665654), through N-acetylation. The primary route to this amine is the reduction of the corresponding nitrile, (7-Methoxy-1-naphthyl)acetonitrile.
Catalytic Hydrogenation Approaches for Amine Production
Catalytic hydrogenation is a common and efficient method for the reduction of nitriles to primary amines. This process involves the use of a metal catalyst and a hydrogen source. Raney nickel is a frequently used catalyst for this transformation due to its high activity and relatively low cost. The hydrogenation is typically carried out in a solvent such as ethanol (B145695) or methanol under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and catalyst loading, can be optimized to achieve high yields and selectivity. Other platinum group metal catalysts, such as palladium or platinum on a carbon support, can also be employed for this reduction.
| Catalyst | Typical Solvents | Key Features |
| Raney Nickel | Ethanol, Methanol | High activity, cost-effective, widely used in industry. |
| Palladium on Carbon (Pd/C) | Ethyl acetate, Toluene, Alcohols | High efficiency, good selectivity. |
| Platinum on Carbon (Pt/C) | Ethyl acetate, Toluene, Alcohols | High activity, can be used under milder conditions. |
Metal Hydride Reductions in Amine Synthesis
Metal hydride reagents are powerful reducing agents capable of converting nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a potent and commonly used reagent for this purpose. The reduction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an intermediate imine, which is further reduced to the amine. Following the reduction, a careful aqueous workup is necessary to quench the excess hydride reagent and liberate the amine product. While highly effective, the use of LiAlH₄ on an industrial scale requires stringent safety precautions due to its high reactivity with water and protic solvents.
Another approach involves the reduction of an azide precursor. For instance, 2-(7-methoxynaphthalen-1-yl)-ethanol can be converted to the corresponding mesylate, followed by nucleophilic substitution with sodium azide to yield 1-(2-azido-ethyl)-7-methoxy naphthalene (B1677914). This azide can then be reduced to 2-(7-methoxynaphthalen-1-yl)ethanamine using reagents such as zinc powder and ammonium chloride in an ethanol-water mixture, providing the target amine in good yields. acs.org
| Reducing Agent | Typical Solvents | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Powerful reducing agent, high yields. Requires anhydrous conditions and careful workup. |
| Zinc Powder / Ammonium Chloride | Ethanol/Water | Used for the reduction of azides to amines, milder conditions. |
Stereoselective Methodologies for Chiral Amine Derivatives
The development of stereoselective methods for the synthesis of chiral amines is of significant interest in medicinal chemistry, as the biological activity of a drug can be highly dependent on its stereochemistry. While 2-(7-Methoxynaphthalen-1-yl)ethanamine itself is not chiral, the principles of asymmetric synthesis can be applied to create chiral derivatives.
One powerful strategy for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries. For example, tert-butanesulfinamide has emerged as a versatile chiral reagent for the synthesis of a wide variety of chiral amines. This method typically involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinylimine, followed by diastereoselective reduction or addition of a nucleophile. The chiral auxiliary can then be cleaved to afford the desired chiral amine with high enantiomeric excess.
Enzymatic kinetic resolution is another effective technique for obtaining enantiomerically pure amines. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. For instance, Candida antarctica lipase B (CALB) has been successfully used in the DKR of various primary amines.
Furthermore, the asymmetric synthesis of chiral naphthylamines has been achieved through the use of chiral phosphoric acids as catalysts. These catalysts can enable the in situ generation of naphthoquinone methide intermediates, which then undergo enantioselective nucleophilic addition to produce remotely chiral naphthylamines with high efficiency and enantioselectivity.
| Methodology | Key Principle | Examples of Application |
| Chiral Auxiliaries | Covalent attachment of a chiral group to guide a stereoselective reaction. | Use of tert-butanesulfinamide for the synthesis of chiral amines. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. | Lipase-catalyzed acylation of racemic amines. |
| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in situ racemization of the starting material. | Candida antarctica lipase B (CALB) in the resolution of primary amines. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Chiral phosphoric acid-catalyzed synthesis of remotely chiral naphthylamines. |
Exploratory Synthetic Pathways to this compound
The synthesis of this compound can be approached through various exploratory routes, primarily involving the transformation of functional groups on the naphthalene core.
A primary method for synthesizing this compound involves the reduction of the corresponding carboxylic acid, 2-(7-methoxy-1-naphthyl)acetic acid, or its ester derivatives. This transformation is a fundamental reaction in organic synthesis, converting a carboxyl group into a primary alcohol.
The choice of reducing agent is critical and depends on the substrate's reactivity and the presence of other functional groups. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. However, its pyrophoric nature and high cost can be problematic, especially in large-scale industrial applications patsnap.com.
A milder and often more cost-effective alternative is sodium borohydride (B1222165) (NaBH₄). While typically used for reducing aldehydes and ketones, its reactivity can be enhanced to reduce esters and even carboxylic acids. This enhancement can be achieved by using it in combination with additives or in specific solvent systems. For instance, the reduction of carboxylic acids can be facilitated by their in situ conversion to more reactive intermediates, such as hydroxybenzotriazole esters, which are then readily reduced by NaBH₄ organic-chemistry.org. Catalytic systems, such as cobalt(II) chloride in combination with NaBH₄, have also demonstrated excellent activity in the chemoselective reduction of carboxylic esters to their corresponding alcohols under mild conditions organic-chemistry.org.
Catalytic hydrogenation is another viable method. Pincer ruthenium complexes, for example, have been utilized as powerful catalysts for the hydrogenation of aromatic and aliphatic esters to alcohols under atmospheric pressure of hydrogen gas organic-chemistry.org. The table below summarizes various reducing systems applicable to this transformation.
Table 1: Comparison of Reducing Agents for Carboxylic Acid/Ester Reduction
| Reducing System | Substrate | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid / Ester | Anhydrous ether or THF | High reactivity, excellent yields | Pyrophoric, expensive, not ideal for industrial scale-up patsnap.com |
| Sodium Borohydride (NaBH₄) + Activator | Carboxylic Acid / Ester | Various solvents | Milder, safer, cost-effective | May require activation or harsh conditions for less reactive esters |
| Catalytic Hydrogenation (e.g., Ru-catalyst) | Ester | Atmospheric H₂ pressure | "Green" chemistry, high atom economy | Catalyst cost, may require higher pressure for some substrates |
The selection of a specific method depends on a balance of factors including yield, cost, safety, and functional group tolerance. For the synthesis of this compound, the methoxy (B1213986) group is generally stable under these reductive conditions researchgate.net.
The synthesis of specific enantiomers of chiral alcohols, including naphthyl ethanols, is of significant interest, particularly for pharmaceutical applications. Stereocontrolled synthesis aims to produce a single stereoisomer, which can be achieved through several strategies.
One common approach is the asymmetric reduction of a prochiral ketone precursor, 7-methoxy-1-acetylnaphthalene. This can be accomplished using chiral reducing agents, such as borane complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), or through asymmetric transfer hydrogenation.
Another effective strategy is the optical resolution of a racemic mixture. This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization. A related method involves the resolution of a precursor carboxylic acid. For instance, a practical synthesis of the chiral amine (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine was achieved through the optical resolution of its precursor, 2-(3-methoxybenzyl)succinic acid, using a chiral amine as the resolving agent nih.gov. This resolved acid was then converted to the desired chiral product nih.gov. This principle can be applied to the synthesis of chiral this compound by resolving the precursor 2-(7-methoxy-1-naphthyl)acetic acid before the reduction step.
Convenient methods have been developed for preparing various chiral alcohols containing a bi-2-naphthyl moiety in high yields (92-96%) researchgate.net. These methods often involve stereoselective reactions where the chiral environment dictates the formation of one enantiomer over the other researchgate.net.
Table 2: Strategies for Stereocontrolled Synthesis
| Strategy | Description | Key Components |
|---|---|---|
| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral catalyst or reagent. | Chiral catalysts (e.g., CBS catalyst), chiral reducing agents. |
| Optical Resolution | Separation of a racemic mixture by forming separable diastereomers. | Chiral resolving agents (e.g., chiral acids or bases). |
Industrial Scale-Up Considerations and Process Optimization for Naphthyl Ethyl Derivatives
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a unique set of challenges. For naphthyl ethyl derivatives, such as the key intermediate 2-(7-methoxy-1-naphthyl)ethylamine, process optimization is crucial for ensuring safety, cost-effectiveness, and high yield patsnap.com.
A major consideration is the choice of reagents. For example, while lithium aluminum hydride is a highly effective reducing agent, its flammability, explosiveness, and high cost make it unsuitable for industrial scale-up patsnap.com. Safer and more economical alternatives, such as catalytic hydrogenation or reductions using stabilized borohydride reagents, are preferred. However, catalytic hydrogenation can require high pressures (up to 300 atmospheres) and long reaction times, and catalysts like Raney nickel may introduce heavy metal contamination, complicating product purification and quality control patsnap.com.
Process optimization also involves fine-tuning reaction parameters to maximize yield and minimize side products. This includes optimizing temperature, pressure, reaction time, and solvent choice google.com. For instance, reactions are often carried out at the boiling temperature of the chosen solvent to ensure a reasonable reaction rate, with temperatures ranging from 35°C to 200°C being typical google.com. The goal is to achieve reaction completion in the minimum time without generating unwanted byproducts google.com.
Finally, downstream processing, including product isolation and purification, must be scalable and efficient. This involves selecting appropriate extraction solvents, crystallization conditions, and purification techniques like chromatography or distillation that are feasible and economical on a large scale.
Applications in Medicinal Chemistry Research and Drug Development
The utility of 2-(7-Methoxy-1-naphthyl)ethanol in pharmaceutical sciences is primarily linked to its role as a precursor to the atypical antidepressant, agomelatine (B1665654), and related compounds that target the melatoninergic system.
Agomelatine, known chemically as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist. wikipedia.orgnih.gov Its synthesis has been approached through various chemical pathways, with some routes highlighting the strategic importance of the this compound intermediate.
While many prevalent industrial syntheses of agomelatine start from 7-methoxy-1-tetralone (B20472) and proceed through the key intermediate (7-methoxy-1-naphthyl)acetonitrile wipo.intgoogle.compatsnap.com, an alternative and optimized process directly involves this compound. This synthetic route is considered advantageous as it avoids the use of harsh and hazardous reagents required for the reduction of the nitrile group (like LiAlH₄) or high-pressure hydrogenation, which can lead to the formation of multiple impurities and complications in industrial-scale production. google.com
A patented process outlines a clear pathway where this compound is a central intermediate. google.com The synthesis begins with the corresponding acetic acid ester, which is selectively reduced to the alcohol.
Synthetic Pathway Involving this compound
| Step | Reaction | Key Reagents | Intermediate/Product | Advantage |
|---|---|---|---|---|
| a | Ester Reduction | Sodium borohydride (B1222165) (NaBH₄), Catalyst | This compound | Use of mild, inexpensive, and industrially manageable reducing agent. google.com |
| b | Hydroxyl Activation | - | Activated ethanol (B145695) derivative (e.g., tosylate, mesylate) | Creates a good leaving group for subsequent nucleophilic substitution. google.com |
| c | Amination | Diformylamide sodium salt | N-formyl protected amine | Introduction of the nitrogen atom. google.com |
| d | Hydrolysis | - | 2-(7-Methoxy-1-naphthyl)ethylamine | Deprotection to yield the primary amine. google.com |
This method is contrasted with routes that reduce the nitrile intermediate (7-methoxy-1-naphthyl)acetonitrile, which often require high-pressure hydrogenation in the presence of Raney Nickel and an excess of ammonia. Such conditions can lead to the formation of secondary amine impurities. google.com The pathway via the ethanol intermediate offers a cleaner, more controlled, and safer process, demonstrating a key aspect of synthesis optimization in pharmaceutical manufacturing. google.com
The core structure of agomelatine, derived from this compound, serves as a template for designing new molecules with tailored affinities for melatoninergic and serotonergic receptors. Research in this area focuses on modifying the naphthalene (B1677914) scaffold and the N-acetyl ethylamine (B1201723) side chain to explore structure-activity relationships (SAR).
A "scaffold hopping" strategy has been employed to design novel antidepressant candidates by replacing the naphthalene ring system of agomelatine with other bioisosteres, such as 3,4-dihydroisoquinoline (B110456). nih.gov This research, while not a direct derivatization of this compound, is conceptually linked, as it uses the pharmacophore model of agomelatine to guide the synthesis of new chemical entities. The goal of such derivatization is to improve pharmacological properties, such as receptor selectivity, potency, and metabolic stability, or to develop compounds with a novel balance of agonist and antagonist activities. For example, some studies have synthesized novel 3,4-dihydroisoquinoline compounds that showed neuroprotective effects, acting as potential new antidepressant agents. nih.gov
The naphthalene ring is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents. researchgate.net The functional groups present in this compound—the reactive hydroxyl group and the electron-rich methoxy-naphthalene ring—make it a versatile starting material for a range of other bioactive compounds beyond melatoninergic agents.
The naphthalene core is associated with a wide spectrum of biological activities, including:
Anticancer researchgate.net
Antimicrobial researchgate.net
Anti-inflammatory researchgate.net
Antiviral researchgate.net
Antihypertensive researchgate.net
The hydroxyl group of this compound can be easily converted into other functional groups (e.g., halides, ethers, esters, amines), providing a handle for building molecular complexity and generating libraries of compounds for biological screening. For instance, metal-catalyzed cross-coupling reactions could be used to further functionalize the naphthalene ring, leading to new chemical entities with potentially valuable therapeutic properties. nih.gov
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. veeprho.com The synthetic route chosen for a drug substance directly influences the profile of potential impurities. In the context of agomelatine synthesis, using this compound as an intermediate can give rise to a specific set of process-related impurities. These could include unreacted starting material, byproducts from incomplete reactions (e.g., the activated alcohol intermediate), or products from side reactions.
Commonly Profiled Agomelatine-Related Compounds and Potential Impurities
| Compound Name | CAS Number | Molecular Formula | Relation to Synthesis |
|---|---|---|---|
| Agomelatine | 138112-76-2 | C₁₅H₁₇NO₂ | Active Pharmaceutical Ingredient |
| 7-Methoxy-1-naphthylacetonitrile | 138113-08-3 | C₁₃H₁₁NO | Key intermediate in alternative syntheses. veeprho.compharmaffiliates.com |
| Desacetyl Agomelatine (2-(7-Methoxy-1-naphthyl)ethylamine) | 139525-77-2 | C₁₃H₁₅NO | Direct precursor in the final acetylation step. veeprho.com |
| Agomelatine Amide Impurity | 138113-07-2 | C₁₃H₁₃NO₂ | Potential process impurity. veeprho.com |
| (E)-N-[2-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)ethyl]acetamide | 178677-39-9 | C₁₅H₁₉NO₂ | Impurity from incomplete aromatization. pharmaffiliates.com |
From a metabolic standpoint, agomelatine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, specifically CYP1A2 (90%) and CYP2C9 (10%). wikipedia.orgnih.gov The metabolic pathways involve the naphthalene core structure. The main transformations are hydroxylation and O-demethylation, leading to the formation of hydroxylated and desmethyl metabolites which are subsequently conjugated and excreted. nih.govfrontiersin.org Understanding these metabolic pathways is crucial for characterizing the drug's pharmacokinetic profile and assessing potential drug-drug interactions.
Analytical Characterization and Quality Control in Research of Naphthyl Ethanol Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups. While specific spectral data for 2-(7-Methoxy-1-naphthyl)ethanol is not publicly available, the expected data can be inferred from the analysis of closely related analogs such as (R)-1-(6-methoxynaphthalen-2-yl)ethanol and 1-(2-naphthyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. For a compound like this compound, one would expect characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the protons of the ethanol (B145695) side chain. The splitting patterns and chemical shifts would confirm the substitution pattern on the naphthyl ring.
For instance, the ¹H NMR spectrum of the related compound (R)-1-(6-methoxynaphthalen-2-yl)ethanol shows distinct signals for the aromatic, methoxy, and ethanol protons, confirming its structure.
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural clues. For this compound, the molecular ion peak would confirm its molecular weight. Fragmentation would likely involve the loss of the hydroxyl group, the ethyl side chain, or the methoxy group. The NIST WebBook provides mass spectral data for related compounds like 2-(2-Naphthoxy)ethanol, showing characteristic fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. Aromatic systems like the naphthalene core of this compound exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by substituents on the aromatic ring. This technique is particularly useful for quantitative analysis and for monitoring reactions involving chromophores.
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and aliphatic parts, C=C stretching bands for the naphthalene ring, and C-O stretching bands for the alcohol and methoxy ether functionalities.
Table 1: Representative Spectroscopic Data for Naphthyl Ethanol Analogs
| Technique | Compound | Observed Data | Reference |
|---|---|---|---|
| ¹H NMR | (R)-1-(6-methoxynaphthalen-2-yl)ethanol (400 MHz, CDCl₃) | δ 7.74–7.71 (m, 3H), 7.47 (dd, J = 8.6, 1.6 Hz, 1H), 7.17–7.13 (m, 2H), 5.03 (q, J = 6.5 Hz, 1H), 3.92 (s, 3H), 1.95 (br s, 1H), 1.57 (d, J = 6.5 Hz, 3H) | |
| Mass Spec. | 1-(2-Naphthyl)ethanol | Molecular Weight: 172.22 g/mol. Characteristic peaks in GC-MS analysis. | |
| IR | 1-(2-Naphthyl)ethanol (KBr-Pellet) | Characteristic absorptions for O-H, C-H (aromatic, aliphatic), C=C (aromatic) stretches. | |
| UV-Vis | Naphthalene in Ethanol | Used as a fluorescence quantum yield standard, indicating strong UV absorption. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of product purity and the monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely used.
High-Performance Liquid Chromatography (HPLC) HPLC is a high-resolution separation technique widely used for the analysis and purification of non-volatile compounds. For naphthyl ethanol derivatives, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water mixtures). The retention time of a compound is a characteristic property under specific conditions (column, mobile phase, flow rate, temperature). By comparing the retention time with that of a known standard, the compound can be identified. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative purity analysis. Chiral HPLC, using a chiral stationary phase, can be used to separate enantiomers of chiral alcohols like naphthyl ethanols.
A method for separating 1-(2-Naphthyl)ethanol uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier, demonstrating a typical setup for such compounds.
Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and passed through a column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase. The purity of a sample can be determined by the relative area of its peak in the gas chromatogram. For this compound, GC analysis would confirm its volatility and provide a purity profile.
Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and inexpensive technique used for qualitatively monitoring reactions and for a preliminary assessment of purity. A small amount of the sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase). The components of the sample travel up the plate at different rates, resulting in separation. The retention factor (Rf) is a characteristic value for a compound in a given solvent system.
Table 2: Example Chromatographic Conditions for Naphthyl Ethanol Derivatives
| Technique | Compound | Conditions | Purpose | Reference |
|---|---|---|---|---|
| Chiral HPLC | (R)-1-(6-methoxynaphthalen-2-yl)ethanol | Column: Daicel Chiralpak OD-H; Mobile Phase: n-hexane/i-propanol = 95/5; Flow Rate: 0.7 mL/min; Detection: UV at 214 nm | Enantiomeric excess (ee) determination | |
| Reversed-Phase HPLC | 1-(2-Naphthyl)ethanol | Column: Newcrom R1; Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid | Purity assessment and analysis | |
| GC | 2-(1-Naphthyl)ethanol | Assay (GC): ≥94.0% | Purity determination |
Crystallographic Analysis of Key Synthetic Intermediates and Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. While obtaining a single crystal of the final product suitable for X-ray diffraction can be challenging, analyzing the crystal structure of key synthetic intermediates or stable derivatives can provide invaluable proof of the core molecular framework.
A crucial intermediate in the synthesis of this compound is 2-(7-Methoxy-1-naphthyl)acetonitrile. The crystal structure of this compound has been determined, providing unambiguous confirmation of the 7-methoxy-1-naphthyl substitution pattern. In the crystal structure, the molecule is nearly planar. Such analysis confirms the successful synthesis of the core scaffold before its conversion to the final ethanol derivative. The crystallographic data provides precise bond lengths, bond angles, and information about intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties.
Table 3: Crystallographic Data for the Synthetic Intermediate 2-(7-Methoxy-1-naphthyl)acetonitrile
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | (Typical for similar structures) |
| a (Å) | 7.5110 (15) | |
| b (Å) | 9.6170 (19) | |
| c (Å) | 14.731 (3) | |
| **β (°) ** | 101.03 (3) | |
| **Volume (ų) ** | 1044.4 (4) | |
| Z | 4 |
Advanced Research Directions and Future Perspectives in Naphthyl Ethanol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-(7-methoxy-1-naphthyl)ethanol and its precursors, such as those for the drug agomelatine (B1665654), has traditionally relied on multi-step processes that often involve harsh reagents, heavy metal catalysts, and environmentally challenging solvents. For instance, a common industrial pathway starts with 7-methoxy-1-tetralone (B20472) and proceeds through intermediates like (7-methoxy-1-naphthyl)acetonitrile. google.comgoogle.com The reduction of the nitrile group in this intermediate to form the corresponding amine often requires high-pressure catalytic hydrogenation with catalysts like Raney Nickel or potent, flammable reducing agents such as lithium aluminum hydride (LiAlH4). google.com Similarly, aromatization steps can employ reagents like sulfur or dichlorodicyanobenzoquinone (DDQ), which pose their own handling and disposal challenges. google.comgoogle.com
Recognizing these limitations, the current research focus is shifting towards "green chemistry" principles to develop more sustainable and efficient synthetic routes. rsc.orgmdpi.com This involves exploring several key areas:
Alternative Starting Materials: Research has demonstrated novel syntheses starting from different, potentially more accessible materials like 7-methoxy-naphthalene-2-ol, which avoids a problematic aromatization step required in other routes. google.com
Greener Reagents: There is a move away from hazardous reducing agents. Studies on the reduction of aromatic nitriles have explored alternatives like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165), which can offer greater selectivity and milder reaction conditions. nih.gov
Catalyst Innovation: The development of novel nanocatalysts and biocatalysts presents an opportunity to replace heavy-metal-based catalysts like palladium or nickel. ejcmpr.com These advanced catalysts can offer higher efficiency, easier separation from the reaction mixture, and lower toxicity.
Process Intensification: Techniques such as microwave-assisted synthesis are being explored to dramatically reduce reaction times, improve yields, and lower energy consumption. mdpi.com Solvent-free reaction conditions are also a key goal, minimizing the use and disposal of volatile organic compounds. mdpi.com
The following table summarizes and compares established and emerging approaches, highlighting the trend toward more sustainable practices.
Table 1: Comparison of Synthetic Pathways to Key Naphthyl Intermediates
| Starting Material | Key Transformation/Reagent | Target Intermediate | Sustainability Considerations | Reference |
|---|---|---|---|---|
| 7-methoxy-1-tetralone | Reformatsky reaction, Dehydrogenation (Sulfur), Reduction (LiAlH4) | Agomelatine | Multi-step, harsh reagents, low overall yield. | google.com |
| 7-methoxy-1-tetralone | Reaction with cyanoacetic acid, Aromatization (Pd/C), Reduction | (7-methoxy-1-naphthyl)acetonitrile | Use of heavy metal catalyst (Palladium). | google.com |
| (7-methoxy-1-naphthyl)acetonitrile | Reduction with Raney Nickel under high pressure | 2-(7-methoxy-1-naphthyl)ethylamine | High pressure, potential for heavy metal contamination. | google.com |
| 7-methoxy-naphthalene-2-ol | Reaction with ethyl orthoformate, Sulphonylation, Deoxygenation | 7-methoxy-naphthalene-1-carbaldehyde | Avoids problematic aromatization step from tetralone. | google.com |
| Aromatic Nitriles (General) | Reduction with Diisopropylaminoborane/cat. LiBH4 | Primary Amines | Milder conditions, potential for improved selectivity over traditional reagents. | nih.gov |
Exploration of New Applications for Methoxy-Naphthyl Ethanol (B145695) Scaffolds
The naphthalene (B1677914) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. ijpsjournal.comnih.gov Its rigid, lipophilic structure is adept at fitting into biological targets, and it serves as a versatile anchor for appending various functional groups. While the 7-methoxy-naphthalene core is famously associated with the antidepressant agomelatine, which targets melatonergic and serotonergic receptors, the broader therapeutic potential of this scaffold remains a fertile ground for investigation. google.com
Future research is expanding to explore the utility of methoxy-naphthyl ethanol and related structures in a variety of other therapeutic areas. ijpsjournal.comnih.gov The naphthalene nucleus is known to be a component of molecules with a wide range of biological activities, suggesting that derivatives of this compound could be developed into novel treatments for various conditions. ijpsjournal.comnih.gov
Key areas of exploration include:
Anticancer Activity: Numerous naphthalene derivatives have been reported as potent anticancer agents, acting as topoisomerase inhibitors, microtubule inhibitors, or by targeting unique metabolic pathways in cancer cells like the Warburg effect. nih.govnih.gov Modifying the ethanol side chain and the methoxy (B1213986) position on the naphthalene ring could lead to new compounds with high potency and selectivity against various tumor cell lines. nih.gov
Antimicrobial Properties: The naphthalene moiety is present in antifungal drugs like terbinafine (B446) and naftifine. ijpsjournal.com Research has shown that synthetic naphthalene derivatives, including those with methoxy substitutions and linked to heterocyclic rings like triazoles or azetidinones, exhibit significant activity against a range of bacteria and fungi. ijpsjournal.commdpi.com This opens the door to developing new antibiotics or antifungals based on the methoxy-naphthyl ethanol scaffold.
Anti-inflammatory Effects: The well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen is a methoxy-naphthalene derivative. Studies have confirmed that other 2-methoxynaphthalene (B124790) derivatives also possess anti-inflammatory properties, creating a clear rationale for synthesizing and testing novel analogues of this compound for similar activity. nih.govwikipedia.org
Table 2: Emerging Biological Activities of Naphthalene Scaffolds
| Potential Application | Mechanism/Target Class | Rationale/Example | Reference |
|---|---|---|---|
| Anticancer | Topoisomerase inhibition, Microtubule inhibition, Glycolysis inhibition | Naphthalene-substituted triazole spirodienones show significant cytotoxicity against breast cancer cells. Naphthoquinone salts target the Warburg effect. | nih.govnih.gov |
| Antimicrobial | Enzyme inhibition (e.g., squalene (B77637) epoxidase), DNA binding, Cell membrane disruption | Marketed antifungals (Naftifine, Terbinafine) contain naphthalene. Synthetic naphthylimides show broad-spectrum antibacterial and antifungal activity. | ijpsjournal.commdpi.com |
| Anti-inflammatory | Enzyme inhibition (e.g., COX) | Naproxen is a methoxy-naphthalene drug. Other derivatives have been synthesized and shown to be active in animal models of inflammation. | nih.gov |
| Neurological Disorders | Receptor modulation (e.g., 5-HT2C), Enzyme inhibition | Agomelatine is an antidepressant. The scaffold's ability to cross the blood-brain barrier makes it suitable for CNS targets. | google.com |
Computational Chemistry in Reaction Mechanism Elucidation and Synthetic Route Design
Modern synthetic chemistry is increasingly supported by computational methods, which provide powerful insights that are difficult or impossible to obtain through experimentation alone. For a molecule like this compound, computational chemistry offers a predictive lens to optimize its synthesis and understand its properties. While specific studies on this exact molecule may be limited, the principles are broadly applied to related aromatic systems. researchgate.netuoa.gr
Future research will heavily leverage these computational tools in several ways:
Reaction Mechanism Elucidation: The formation of the naphthalene ring system and the subsequent functionalization steps involve complex reaction pathways with multiple potential intermediates and transition states. uoa.grrsc.org Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction. nih.govnims.go.jp This allows chemists to calculate the activation barriers for different competing pathways, identify the most likely reaction mechanism, and understand why certain reagents or conditions favor the desired product. For example, computational studies have been used to detail the formation of naphthalene via the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism, providing rate parameters that are crucial for optimizing reaction conditions. rsc.org
Synthetic Route Design: By predicting the feasibility of a proposed chemical reaction before attempting it in the lab, computational chemistry can save significant time and resources. It can help screen potential catalysts, predict regioselectivity in aromatic substitutions, and design multi-step syntheses that maximize yield and minimize byproducts. researchgate.net
Property Prediction: Computational methods like DFT and Time-Dependent DFT (TD-DFT) can predict molecular properties such as the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energies, which relate to the molecule's reactivity and electrochemical behavior. nims.go.jp This is valuable for designing molecules with specific electronic or optical properties for advanced applications.
Table 3: Application of Computational Methods in Aromatic Chemistry
| Computational Method | Primary Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure and energy. | Optimized molecular geometries, reaction energies, activation barriers, HOMO/LUMO levels. | nih.govnims.go.jp |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in large systems (e.g., enzymes). | Elucidation of metabolic pathways, such as the activation of naphthalene by CYP450 enzymes. | researchgate.net |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties. | Prediction of UV-Vis absorption spectra and other optical properties. | nims.go.jp |
| Transition State Theory (TST) | Calculating reaction rate constants from computed energy barriers. | Predicting reaction kinetics and product branching ratios under different temperatures and pressures. | nih.gov |
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(7-Methoxy-1-naphthyl)ethanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving intermediates like (7-methoxy-1-naphthyl)acetic acid. A common approach includes:
Chlorination : Reacting (7-methoxy-1-naphthyl)acetic acid with thionyl chloride (SOCl₂) in CHCl₃ to form the acid chloride .
Amide Formation : Treating the acid chloride with aqueous ammonia to yield (7-methoxy-1-naphthyl)acetamide .
Dehydration : Using trifluoroacetic anhydride in tetrahydrofuran (THF) at 273 K to dehydrate the amide into 2-(7-methoxy-1-naphthyl)acetonitrile, followed by reduction to the ethanol derivative .
- Optimization : Reaction yields can be improved by controlling solvent polarity (e.g., methanol for crystallization), temperature (slow evaporation for crystal growth), and stoichiometric ratios of reagents. NMR (¹H and ¹³C) is critical for verifying intermediate purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), naphthyl protons, and ethanol moieties. For example, the methoxy group typically resonates at δ ~3.8–4.0 ppm in CDCl₃ .
- FT-IR : Confirm O-H (~3200–3600 cm⁻¹), C-O (~1250 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹).
- Crystallography :
- Use SHELX programs (e.g., SHELXL-97) for structure refinement. Report cell parameters (e.g., monoclinic space groups), bond lengths (e.g., C-C aromatic ~1.40 Å), and dihedral angles between naphthyl rings (~1.1° for near-coplanar systems) .
- Key Data : Melting point (e.g., 353 K for intermediates), purity (>98% via HPLC), and π-π stacking distances (e.g., 3.758 Å for stabilizing interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported structural data of intermediates like 2-(7-Methoxy-1-naphthyl)acetonitrile?
- Methodological Answer : Discrepancies in bond angles or dihedral angles may arise from polymorphic variations or refinement methods. To resolve these:
Cross-Validate Techniques : Combine single-crystal XRD (e.g., SHELX-refined structures) with DFT calculations to compare experimental and theoretical geometries .
Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs. For example, cocrystals of related compounds like agomelatine show distinct melting points (e.g., 124°C vs. 128°C for citric acid vs. benzenesulfonic acid cocrystals) .
Database Alignment : Cross-reference with the Cambridge Structural Database (CSD) to identify outliers in bond lengths or torsion angles .
Q. What strategies improve the bioavailability of agomelatine derivatives through cocrystal engineering?
- Methodological Answer : Agomelatine (N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide) derivatives benefit from cocrystallization with pharmaceutically acceptable coformers:
Coformer Selection : Use acids like citric or benzenesulfonic acid to enhance solubility. For example, citric acid cocrystals increase melting points by ~18°C, improving thermal stability .
Synthesis Protocol : Dissolve agomelatine and coformer in methanol, evaporate slowly, and seed with pre-formed crystals to ensure stoichiometric consistency (e.g., 1:1 molar ratio) .
In Vitro Testing : Evaluate dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to confirm bioequivalence to pure agomelatine .
Q. How does the electronic environment of the naphthyl ring affect the compound's reactivity in substitution reactions?
- Methodological Answer : The methoxy group at position 7 activates the naphthyl ring toward electrophilic substitution:
Resonance Effects : Methoxy donates electron density via resonance, directing electrophiles to positions 2 and 4 of the naphthalene ring.
Experimental Validation : Perform nitration or bromination reactions and analyze regioselectivity via LC-MS or ¹H NMR. For example, bromine addition at position 2 is favored due to ortho/para-directing effects .
Computational Modeling : Use Gaussian or ORCA software to calculate Fukui indices and predict reactive sites .
Q. What in vitro models are appropriate for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Anticancer Activity :
Cell Proliferation Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Derivatives may induce apoptosis via caspase-3 activation .
- Neuropharmacology :
Serotonin Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂C receptors) to assess affinity (Ki values). Agomelatine derivatives show antidepressant effects via melatonin receptor modulation .
- Enzyme Inhibition :
Kinase Assays : Use fluorescence-based kits to evaluate inhibition of CDK4/6 or MAPK pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
